Copper heptanoate

Description

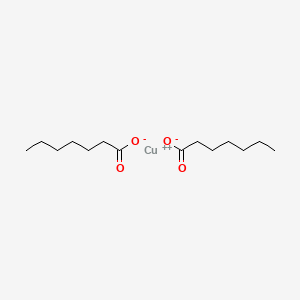

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5128-10-9 |

|---|---|

Molecular Formula |

C14H26CuO4 |

Molecular Weight |

321.90 g/mol |

IUPAC Name |

copper;heptanoate |

InChI |

InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

InChI Key |

NQDSPXCXIOLFGI-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advancements in Copper Heptanoate Chemistry

Conventional Routes for Copper(II) Heptanoate (B1214049) Synthesis

Traditional methods for synthesizing copper(II) heptanoate are straightforward and typically involve metathesis or acid-base reactions in solution. These routes are valued for their simplicity and scalability.

Reaction of Copper(II) Salts with Heptanoic Acid

The most common approach to synthesizing copper(II) heptanoate involves the reaction between a soluble copper(II) salt and either heptanoic acid or its corresponding alkali metal salt, sodium heptanoate. vulcanchem.combu.edu.eg This method relies on the precipitation of the often sparingly soluble copper(II) heptanoate from the reaction medium.

Key reactions include:

Using Copper(II) Sulfate (B86663) and Sodium Heptanoate : In this aqueous route, copper(II) sulfate is reacted with a stoichiometric amount of sodium heptanoate. The copper heptanoate product precipitates from the solution and can be isolated by filtration. bu.edu.eg

Using Copper(II) Acetate (B1210297) and Heptanoic Acid : This method can be performed in an ethanol-water solution. Copper(II) acetate is dissolved, and heptanoic acid, which is soluble in ethanol, is added. The product may precipitate immediately or upon standing. bu.edu.eg

These precipitation methods are effective for producing the basic copper(II) heptanoate salt. The choice of solvent and copper salt can influence the purity and physical form of the final product. vulcanchem.combu.edu.eg

| Method | Copper(II) Reactant | Heptanoate Source | Typical Solvent | Key Advantages |

|---|---|---|---|---|

| Sulfate Route | Copper(II) sulfate | Sodium heptanoate | Water | Suitable for water-soluble acids. bu.edu.eg |

| Acetate Route | Copper(II) acetate | Heptanoic acid | Ethanol/Water | Works well for acids insoluble in water but soluble in ethanol. bu.edu.eg |

Direct Synthesis from Copper Oxides or Carbonates

An alternative conventional route involves the direct acid-base reaction of a basic copper source, such as copper(II) carbonate or copper(II) oxide, with heptanoic acid. This method avoids the introduction of other salt anions (like sulfate or acetate) into the reaction mixture, yielding water and, in the case of carbonate, carbon dioxide as the only byproducts.

The general reaction for basic copper(II) carbonate is: CuCO₃·Cu(OH)₂ + 4 RCOOH → 2 Cu(O₂CR)₂ + 3 H₂O + CO₂ bu.edu.eg

This reaction is advantageous as the completion can be visually monitored by the cessation of carbon dioxide effervescence. The resulting this compound can then be isolated from the solution. bu.edu.eg Synthesis from copper(II) oxide follows a similar acid-base principle, where the oxide is dissolved in the carboxylic acid, often with heating to facilitate the reaction.

Advanced Synthetic Strategies for Tailored this compound Derivatives

Modern synthetic chemistry seeks to create materials with precisely controlled structures and properties. For copper heptanoates, this involves moving beyond simple salt formation to construct complex coordination compounds and nanomaterials using advanced techniques.

Incorporation of Ancillary Ligands (e.g., Pyridines, Azacrown Ethers) in Synthesis

The introduction of ancillary ligands during the synthesis of copper carboxylates can fundamentally alter the resulting molecular structure. Instead of the typical dimeric "paddle-wheel" structure of copper(II) carboxylates, these ligands can coordinate to the copper centers, leading to the formation of monomers, polymers, or other complex assemblies. rsc.orgresearchgate.net

Pyridine (B92270) Ligands : Pyridine and its derivatives are common N-donor ligands in coordination chemistry. When reacted with copper(II) salts and a carboxylate source, they can occupy coordination sites on the copper ion, influencing the final geometry. researchgate.netnih.gov For instance, the reaction of CuX₂ (where X is a halide) with pyridine alcohol ligands can yield dinuclear, tetranuclear, or polymeric structures depending on the specific ligand and reaction conditions. researchgate.net This principle allows for the synthesis of this compound complexes with varied nuclearities and magnetic properties.

Azacrown Ethers : These macrocyclic ligands can encapsulate metal ions. The synthesis and characterization of copper(II)-hexanoate-azacrown ether species demonstrate how these ligands can break apart the standard paddle-wheel dimer. rsc.orgrsc.org Depending on the stoichiometry and crystallization conditions, the addition of an azacrown ether to a copper(II) carboxylate solution can yield a monomeric complex, where the copper ion is held within the macrocycle's cavity, or a one-dimensional polymer chain of alternating monomer and dimer units. rsc.orgrsc.org

| Ancillary Ligand Type | Example | Structural Outcome | Reference |

|---|---|---|---|

| N-donor Heterocycles | Pyridine Alcohols | Can form dinuclear, tetranuclear, or 1-D polymeric chains by bridging copper centers. | researchgate.net |

| Macrocycles | Diaza-18-crown-6 Ether | Can form monomeric complexes or 1-D chains of alternating monomer-dimer units. | rsc.orgrsc.org |

Electrochemical Synthesis Techniques

Electrochemical methods offer a clean and controllable route for synthesizing metal and metal oxide nanoparticles. polito.uz This technique can be applied to the synthesis of copper-based compounds by using a sacrificial copper anode. In a typical setup, a potential is applied to a copper electrode, causing it to oxidize and release Cu²⁺ ions into an electrolyte solution. researchgate.net

For the synthesis of copper carboxylates, the electrolyte could contain the heptanoate anion. The newly formed Cu²⁺ ions would then react with the heptanoate in solution to form this compound. Key parameters such as voltage, current, solvent, and the presence of stabilizers can be precisely controlled to influence the size, morphology, and purity of the resulting product. polito.uz While widely used for producing copper and copper oxide nanoparticles, the application of this technique for the direct synthesis of specific copper carboxylates like this compound is an area of ongoing research. rsc.org

Solvothermal and Hydrothermal Approaches

Solvothermal and hydrothermal syntheses are methods carried out in a sealed vessel (an autoclave) where solvents are brought to temperatures above their boiling points, generating high pressure. dergipark.org.tr These conditions facilitate the dissolution of reactants and the crystallization of products that may be difficult to obtain under ambient conditions.

Hydrothermal Synthesis : This method uses water as the solvent. It is a versatile technique for producing well-defined crystalline metal oxides, and the principles can be extended to metal-organic compounds. dergipark.org.trsapub.org For this compound, a copper salt and heptanoic acid or sodium heptanoate would be heated in water within an autoclave. This method allows for excellent control over particle size and morphology by varying parameters like temperature, reaction time, and reactant concentration. dergipark.org.tr

Solvothermal Synthesis : This approach is similar to the hydrothermal method but employs a non-aqueous solvent, such as diethylene glycol or ethanol. iau.irnih.gov The choice of solvent can influence the solubility of reactants and the structure of the final product. Solvothermal synthesis has been successfully used to prepare copper nanoparticles and could be adapted for the synthesis of this compound, potentially yielding materials with unique crystalline phases or morphologies. iau.irnih.gov

These methods are particularly advantageous for producing highly crystalline, nanostructured materials with uniform particle size distributions. dergipark.org.trnih.gov

Control over Molecular Architecture and Supramolecular Assembly during Synthesis

The synthesis of copper(II) carboxylates, including copper(II) heptanoate, offers a rich field for exploring the principles of coordination chemistry and supramolecular assembly. The resulting molecular architecture can range from simple mononuclear species to complex polymeric networks. researchgate.net Control over the final structure is a key aspect of modern synthetic chemistry, as the architecture dictates the material's properties. Copper(II) heptanoate typically forms a dinuclear "paddlewheel" structure, where two copper atoms are bridged by four heptanoate ligands. researchgate.netresearchgate.net However, the selection of ancillary ligands, solvent systems, and reaction conditions allows for significant variation in the final product. nih.govacs.orgnih.gov

The formation of either monomeric or the more common dimeric copper(II) carboxylate structures is a delicate balance of steric and electronic factors. The classic paddlewheel dimer is the thermodynamically preferred structure for many copper(II) carboxylates, including this compound. researchgate.netmdpi.com In this arrangement, four carboxylate ligands bridge two copper(II) centers. nih.gov The axial positions of this dimer can be occupied by solvent molecules or other neutral ligands. acs.org Several factors can be manipulated to favor one form over the other.

Ancillary Ligands: The introduction of bulky ancillary (or co-) ligands can sterically hinder the formation of the dimeric paddlewheel structure, leading to the isolation of mononuclear species. mdpi.com Conversely, specific N-donor ancillary ligands can stabilize the dimeric structure by coordinating to the axial positions. nih.govresearchgate.net The nature of these ligands is crucial in directing the final molecular topology. nih.govacs.org

Ligand Design: The electronic properties and functionality of the carboxylate ligand itself play a role. Ligands designed to form robust intermolecular interactions, such as π-π stacking or hydrogen bonding, can influence the assembly of dimeric units into larger supramolecular structures. acs.org

pH of the Reaction Solution: The pH can control the protonation state of the ligands, which in turn affects their coordination mode and the resulting nuclearity of the copper complex. acs.org

| Factor | Favors Monomeric Species | Favors Dimeric Species (Paddlewheel) | Mechanism/Reason |

|---|---|---|---|

| Ancillary Ligands (Sterics) | Bulky, sterically demanding ligands | Small, non-coordinating or weakly coordinating ligands/solvents | Large ligands physically block the approach of a second copper center, preventing dimerization. mdpi.com |

| Ancillary Ligands (Coordination) | Strongly coordinating, multidentate chelating ligands | Axially coordinating neutral donor ligands (e.g., pyridine, water) | Chelating ligands can satisfy the copper(II) coordination sphere, leaving no sites for bridging carboxylates to form a dimer. nih.gov Axial ligands can stabilize the pre-formed dimer. nih.gov |

| Carboxylate Ligand Structure | Carboxylates with bulky α-substituents | Unsubstituted or linearly chained carboxylates (e.g., heptanoate) | Steric hindrance near the carboxylate group can inhibit the formation of the paddlewheel structure. researchgate.net |

| Concentration | Low concentrations | High concentrations | Dimer formation is an equilibrium process; higher concentrations favor the assembly of multiple units. nih.gov |

While copper(II) heptanoate favors a dinuclear structure, it is possible to direct the synthesis toward higher nuclearity oligomeric or polymeric chains. This is typically achieved by strategically incorporating bridging ligands that can link the dimeric paddlewheel units.

Bridging Ancillary Ligands: The use of bifunctional ancillary ligands, such as 4,4'-bipyridine, can connect the axial positions of separate copper(II) carboxylate dimers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.netnih.gov The geometry and length of the bridging ligand determine the topology of the resulting network.

Multifunctional Carboxylate Ligands: Employing ligands that contain more than two carboxylate groups (e.g., tricarboxylates or tetracarboxylates) can lead to the formation of complex, higher-nuclearity structures. researchgate.netnih.gov These ligands can bridge multiple copper centers or dimers in various coordination modes, creating intricate frameworks. nih.govacs.org For instance, tetracarboxylate ligands have been used to create lantern-like tetranuclear species and cyclic octanuclear structures. nih.gov

Self-Assembly: Through non-covalent interactions like hydrogen bonding or π-π stacking, even simple dimeric units can self-assemble into extended supramolecular networks. acs.orgnih.govacs.org The choice of solvent and specific functional groups on the carboxylate ligand can promote these interactions. acs.org

| Methodology | Description | Resulting Structure Type | Example Ligand(s) |

|---|---|---|---|

| Axial Bridging | Bifunctional ligands coordinate to the vacant axial sites of two separate paddlewheel dimers, linking them together. | 1D Chains, 2D Grids, 3D Frameworks | 4,4'-bipyridine, Pyrazine researchgate.netnih.gov |

| Use of Polycarboxylates | Ligands with three or more carboxylate groups are used, which can bind to multiple copper ions or dimers simultaneously. | Discrete polynuclear clusters, coordination polymers | Pyridine-dicarboxylic acids, N,N,N',N'-tetrakis(2-methylbenzoic acid)-1,4-diaminomethylbenzene researchgate.netnih.gov |

| Supramolecular Assembly | Dimeric units are functionalized with groups capable of forming strong, directional non-covalent bonds. | Hydrogen-bonded networks, π-stacked arrays | Carboxylates with hydroxyl or 1,8-naphthalimide (B145957) groups acs.orgnih.gov |

Solvent Polarity and Coordinating Ability: Solvents can play multiple roles: as the reaction medium, as a temporary ligand, or as a structural component in the final crystal lattice. nih.gov The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates. mdpi.com Polar, coordinating solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can coordinate to the copper centers, potentially influencing the monomer-dimer equilibrium or preventing the formation of polymeric structures. nih.govmdpi.com In contrast, non-polar, weakly coordinating solvents may favor aggregation and the formation of dimers or polymers. nih.gov

Temperature: Temperature affects reaction kinetics and thermodynamic equilibria. For many copper carboxylates, synthesis is carried out at room temperature or with gentle heating. acs.orgmdpi.com Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts. However, temperature can also be used to control crystal growth and morphology.

Reaction Time and Concentration: The duration of the reaction and the concentration of the reactants can influence crystal size and purity. Longer reaction times may allow for the growth of larger, more well-defined crystals. As noted, concentration can shift the equilibrium between monomeric and oligomeric species. nih.gov The yield can be optimized by adjusting these parameters, often guided by Le Châtelier's principle for equilibrium reactions like esterification. wikipedia.org

| Parameter | Influence on Synthesis | Observed Effects |

|---|---|---|

| Solvent Polarity | Affects solubility of precursors and stability of charged intermediates. Influences monomer-dimer equilibrium. nih.gov | Polar solvents (e.g., propylene (B89431) carbonate, DMF) can favor monomer formation, while lower-polarity solvents (e.g., THF) promote dimerization. nih.gov |

| Solvent Coordinating Ability | Coordinating solvents can occupy axial positions on copper centers, blocking sites for polymerization or altering redox potentials. nih.govmdpi.com | Strongly coordinating solvents can lead to the isolation of discrete solvated dimers instead of extended networks. nih.gov Acetonitrile is a stronger coordinating solvent for Cu(I) while oxygen-donating solvents are favored by Cu(II). mdpi.com |

| Temperature | Controls reaction rate, solubility, and crystal growth. Can influence the thermodynamic stability of different structural forms. | Higher temperatures can increase reaction rates but may also lead to decomposition. researchgate.net Low temperatures can favor dimer formation. nih.gov |

| pH | Determines the deprotonation state of the carboxylic acid and other ligands, affecting their coordination behavior. | Can be a crucial factor in tuning the self-assembly and final nuclearity of the complex. acs.org |

| Reactant Concentration | Shifts the equilibrium between different species (monomer, dimer, polymer). | Higher concentrations generally favor the formation of dimeric and other oligomeric species. nih.gov |

Coordination Chemistry and Structural Elucidation of Copper Heptanoate Complexes

Characterization of Dinuclear Paddlewheel Structures

The most prevalent and robust structural motif for copper(II) carboxylates is the dinuclear "paddlewheel" cage. nih.govresearchgate.netsemanticscholar.org This structure consists of two copper(II) centers bridged by four carboxylate ligands. semanticscholar.org Each copper ion typically exhibits a distorted square pyramidal or octahedral geometry. nih.govresearchgate.net The equatorial plane around each copper atom is formed by four oxygen atoms from the four bridging carboxylate groups, while an axial position is occupied by the second copper atom. researchgate.netnih.gov The remaining axial position can be occupied by a neutral donor ligand or remain vacant. nih.govsemanticscholar.orgnih.gov

In the classic paddlewheel structure, the four heptanoate (B1214049) ligands bridge the two copper(II) ions in a syn, syn-η¹:η¹:μ fashion. nih.govresearchgate.net This bridging bidentate mode involves each carboxylate group using one of its oxygen atoms to coordinate to each of the two copper centers. wikipedia.org This arrangement creates the characteristic cage-like structure that encapsulates the two metal ions. researchgate.net The specific orientation of the carboxylate groups is crucial for the formation of the stable dinuclear assembly. rsc.org

The axial positions of the dinuclear paddlewheel unit are available for coordination by additional ligands, often solvent molecules or other neutral donors like pyridine (B92270) or pyrimidine (B1678525) derivatives. researchgate.netnih.gov The coordination of these axial ligands completes the square pyramidal or octahedral coordination sphere of the copper(II) ions. nih.gov

Steric Influence : Bulky axial ligands can cause distortions in the paddlewheel structure, affecting the copper-copper distance and the planarity of the equatorial copper-oxygen arrangement. nih.govmdpi.com The steric hindrance introduced by large substituents on the ligands can govern the final coordination geometry. rsc.org

Electronic Influence : The electron-donating or withdrawing properties of the axial ligands can modulate the electronic character of the copper centers. rsc.org Stronger donor ligands can lengthen the axial copper-ligand bond and may also influence the magnetic coupling between the two copper ions.

The distance between the two copper(II) ions within the paddlewheel cage is a key structural parameter. For dinuclear copper(II) carboxylate complexes, this distance is typically in the range of 2.6 to 2.7 Å. nih.gov For instance, in a structurally similar copper(II) benzoate (B1203000) complex, the Cu–Cu separation was found to be 2.6691(5) Å. nih.gov The copper atoms are displaced from the basal plane of the four oxygen atoms towards the apical ligand. nih.gov The precise interatomic distances are contingent on the specific carboxylate and any coordinated axial ligands.

| Parameter | Value (Å) |

|---|---|

| Cu–Cu Distance | 2.6691(5) |

| Average Cu–O (equatorial) Distance | 1.9474(16) - 1.9655(16) |

| Cu–N (axial) Distance | 2.2724(18) |

Monomeric, Polymeric, and Cluster Architectures

Beyond the common dinuclear paddlewheel structure, copper heptanoate can participate in the formation of other, more complex architectures, including monomeric species and coordination polymers.

While the dinuclear form is highly stable, monomeric copper(II) heptanoate species can be formed, typically by preventing the aggregation of copper centers. This is often achieved through the use of bulky chelating ligands, such as azacrown ethers, that can encapsulate a single copper ion. rsc.org In such a complex, the copper(II) ion is coordinated by the chelating ligand, and the heptanoate (or a similar carboxylate like hexanoate) anions occupy the remaining coordination sites, often in a monodentate fashion. rsc.org The stability of these monomeric species in solution can be part of an equilibrium involving the dinuclear paddlewheel complexes. rsc.org The formation of stable monomeric copper(II) complexes is often dependent on the chelate effect and the steric hindrance provided by the supporting ligand, which inhibits the bridging required for dimer formation. nih.govrsc.org

This compound complexes can also serve as building blocks for the construction of one-dimensional (1D) coordination polymers. manchester.ac.uk These chain-like structures can be formed in several ways. One documented pathway involves the linking of dinuclear paddlewheel units and monomeric copper complexes. rsc.org For example, a copper(II) hexanoate (B1226103) system, a close analog of heptanoate, has been shown to form an infinite 1D chain of alternating monomeric and dimeric (paddlewheel) units. rsc.org In this architecture, the monomeric units act as linkers, coordinating to the axial positions of adjacent paddlewheel dimers, creating an extended chain. rsc.org Alternatively, 1D chains can be formed through the bridging action of the carboxylate ligands themselves, connecting multiple copper centers in a linear or zigzag fashion. nih.gov The resulting supramolecular structure is often further stabilized by hydrogen bonds. nih.gov

Synthesis and Structural Aspects of Trinuclear and Higher-Order Clusters

The synthesis of multinuclear copper carboxylate complexes is a significant area of research, aiming to model the active sites of metalloenzymes and develop new materials. While the most common structural motif for copper(II) carboxylates is the dinuclear paddle-wheel, the formation of trinuclear and higher-order clusters can be achieved through carefully designed synthetic strategies, often involving the use of additional bridging ligands.

Trinuclear copper(II) complexes frequently feature a central µ₃-bridging species, such as a hydroxide (B78521) ion (OH⁻), forming a triangular [Cu₃(µ₃-OH)] core. rsc.org The synthesis typically involves the reaction of a copper(II) salt with a suitable ligand system that can support this arrangement. Although specific reports on trinuclear this compound are not abundant, the principles are transferable. The heptanoate ligands would bridge the edges of the copper triangle, while other ancillary ligands could coordinate to the remaining available sites on the copper ions.

Higher-order clusters, such as tetranuclear copper(I) clusters, have also been synthesized and structurally characterized. nih.gov These clusters can be formed through self-assembly or by the controlled regulation of existing clusters. For example, a hexanuclear copper(I) cluster can be transformed into a tetranuclear cluster by introducing a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃). nih.gov The resulting structures can adopt various geometries, including tetrahedral or adamantane-like cages, with the Cu···Cu distances being a critical parameter for defining the cluster's properties. nih.govmdpi.com The structure of these clusters is highly dependent on the nature of the supporting ligands and the presence of any templating anions. nih.gov

Influence of Heptanoate Ligand and Ancillary Ligands on Coordination Geometry

The coordination geometry around the copper centers in heptanoate complexes is not static; it is highly malleable and sensitive to the electronic and steric properties of both the primary carboxylate ligand and any additional ancillary ligands introduced into the coordination sphere.

Role of Alkyl Chain Length in Carboxylate Ligands on Complex Formation

The primary influence of increasing the alkyl chain length, such as the hexyl group in heptanoate, is on the physicochemical properties of the complex rather than a fundamental alteration of the coordination geometry. researchgate.net Longer alkyl chains can:

Increase solubility in nonpolar organic solvents.

Influence the packing of molecules in the solid state (crystallinity).

Affect the thermal decomposition profile of the complex. researchgate.net

For instance, studies on copper carboxylates with varying chain lengths for applications in metal-organic decomposition inks have shown that thermal decomposition processes and the properties of resulting materials are dependent on the carbon chain length. researchgate.net However, the core Cu₂O₈ paddle-wheel unit is largely preserved.

Coordination Preferences with N-donor Ligands (e.g., 3-Hydroxypyridine (B118123), 2-Aminopyridine)

The introduction of neutral N-donor ancillary ligands dramatically influences the structure and reactivity of this compound complexes. These ligands typically coordinate to the axial positions of the copper centers in paddle-wheel dimers or participate in the formation of new mononuclear or polynuclear species. rsc.orgmdpi.com

3-Hydroxypyridine: Copper(II) complexes involving hydroxyl pyridine derivatives are well-documented. nih.gov While specific structural data for a this compound-3-hydroxypyridine adduct is limited, related systems with 3-hydroxypyridin-4-ones show the formation of stable, planar, tetracoordinate 2:1 (ligand:metal) complexes where coordination occurs through the oxygen atoms. nih.gov In the case of 3-hydroxypyridine itself, it is expected to act as a monodentate N-donor ligand, binding to available coordination sites on the copper ion, such as the axial positions of a dinuclear this compound core.

2-Aminopyridine (B139424): The coordination chemistry of 2-aminopyridine with copper(II) heptanoate is well-characterized. The reaction yields both dinuclear complexes of the formula [Cu₂(O₂CC₇H₁₅)₄(C₅H₆N₂)₂] and mononuclear species with the formula [Cu(O₂CC₇H₁₅)₂(C₅H₆N₂)₂]. rsc.org In the dinuclear paddle-wheel structure, the 2-aminopyridine ligands occupy the axial positions, coordinating to the Cu(II) ions via the pyridine nitrogen atom. An equilibrium between the monomeric and dimeric forms often exists in solution, with the formation of the monomer being an enthalpy-driven process. rsc.org

Below is a table summarizing key structural data for a reported copper(II) heptanoate complex with 2-aminopyridine.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Cu···Cu distance (Å) | 2.651(1) |

| Cu-N (axial) distance (Å) | 2.195(4) |

| Average Cu-O (equatorial) distance (Å) | ~1.97 |

Stereochemical Effects and Chiral Ligand Integration in Coordination Systems

The stereochemistry of copper(II) complexes is particularly fascinating due to the d⁹ electronic configuration of the metal ion, which makes it susceptible to the Jahn-Teller effect. researchgate.net This effect leads to distortions in octahedral geometries, resulting in a wide range of non-rigid structures, most commonly elongated tetragonal or square pyramidal geometries. nih.govresearchgate.net This inherent geometric flexibility, sometimes termed the "plasticity effect," allows copper to adapt to the steric and electronic demands of various ligands. researchgate.net

The integration of chiral ligands into copper coordination systems is a powerful method for inducing chirality and stereoselectivity in the resulting complex. When a chiral ancillary ligand coordinates to a copper center, it can direct the arrangement of the other ligands, leading to the formation of a specific stereoisomer.

For example, research on copper(II) complexes with tridentate Schiff base ligands has demonstrated the formation of structures with left-handed chiral helicity, where the chirality arises from the syn-anti configuration of bridging carboxylate groups between adjacent metal centers. nih.gov In other systems, chiral diamine ligands coordinated to copper(I) have been shown to achieve high enantioface selection in the binding of prochiral olefins. researchgate.net

Spectroscopic and Advanced Analytical Characterization of Copper Heptanoate Systems

Vibrational Spectroscopy for Coordination Mode Elucidation

Vibrational spectroscopy is a powerful tool for determining how the heptanoate (B1214049) ligand binds to the copper(II) center. By analyzing the vibrational modes of the carboxylate group, it is possible to distinguish between different coordination geometries, such as monodentate, bidentate chelating, and bidentate bridging modes.

FTIR spectroscopy is particularly sensitive to the vibrations of the carboxylate (COO⁻) group. The deprotonation of the carboxylic acid to form the carboxylate anion leads to a delocalization of the pi-electrons, resulting in two characteristic, intense absorption bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations.

The positions of the νₐₛ(COO) and νₛ(COO) bands in the infrared spectrum are highly informative. The separation between these two frequencies, denoted as Δν [Δν = νₐₛ(COO) - νₛ(COO)], is a critical diagnostic parameter for inferring the coordination mode of the carboxylate ligand. This value is compared to the Δν of the corresponding sodium salt, which represents a largely ionic interaction. In analogous copper(II) carboxylates, these bands are the most significant peaks for interpreting the metal-ligand interaction. nih.gov

The magnitude of Δν provides strong evidence for the specific way the carboxylate ligand coordinates to the copper(II) ion(s). Different coordination modes result in distinct electronic distributions within the C-O-O fragment, which in turn affects the vibrational frequencies.

Monodentate Coordination: In this mode, one oxygen atom of the carboxylate binds to the metal center. This localization of charge tends to increase the frequency separation, resulting in a larger Δν value compared to the ionic salt. For a copper(II) trimethoxybenzoate complex, a monodentate coordination resulted in a Δν of 194 cm⁻¹. mdpi.com

Bridging Bidentate Coordination: This is the most common mode found in dinuclear copper(II) carboxylates, such as copper(II) acetate (B1210297), which form a characteristic "paddle-wheel" structure. nih.gov Here, each oxygen atom of the carboxylate group coordinates to one of two adjacent copper ions. This syn-syn bridging mode typically results in a Δν value that is smaller than that for monodentate coordination but similar to or slightly larger than the ionic reference. Studies on various dinuclear copper(II) carboxylates have established that a Δν value in the range of 170-250 cm⁻¹ is indicative of a bridging bidentate coordination. nih.gov For example, a series of heteroleptic Cu(II) carboxylates exhibited Δν values between 185 cm⁻¹ and 215 cm⁻¹, confirming a bridging bidentate structure. nih.gov Another dinuclear copper(II) trimethoxybenzoate complex with a syn-syn bridging mode showed a Δν of 134 cm⁻¹. mdpi.com

The table below summarizes representative FTIR data from analogous copper(II) carboxylate complexes, illustrating the relationship between coordination mode and Δν.

| Compound | νₐₛ(COO) (cm⁻¹) | νₛ(COO) (cm⁻¹) | Δν (cm⁻¹) | Inferred Coordination Mode | Reference |

|---|---|---|---|---|---|

| [Cu₂(234-tmbz)₄(H₂O)₂]·H₂O | 1602 | 1468 | 134 | Bridging Bidentate (syn-syn) | mdpi.com |

| [Cu(246-tmbz)₂(μ-H₂O)₂(H₂O)₂]ₙ·nH₂O | 1608 | 1414 | 194 | Monodentate | mdpi.com |

| Heteroleptic Cu(II) Carboxylates (Representative Range) | - | - | 185 - 215 | Bridging Bidentate | nih.gov |

For copper heptanoate, which is known to form a dinuclear paddle-wheel structure, the Δν value is expected to fall within the range characteristic of bridging bidentate coordination.

While FTIR is a primary tool for studying carboxylate vibrations, Raman spectroscopy provides complementary information. It is particularly useful for studying low-frequency modes, including the Cu-O stretching vibrations, which are often weak or inaccessible in mid-range FTIR spectroscopy. A study on the copper acetate dimer utilized variable-temperature Raman spectroscopy to analyze its vibrational modes. acs.org However, there is a notable lack of published Raman spectroscopic data for this compound and other long-chain copper(II) alkanoates in the available literature. This technique could, in principle, provide direct evidence of the Cu-O bonds and further characterize the dinuclear core structure, but such specific studies have not been widely reported.

Fourier-Transform Infrared (FTIR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, primarily UV-Vis, probes the electronic structure of the copper(II) center and provides key information on the d-orbital energies and charge transfer transitions within the complex.

Copper(II) complexes are colored due to electronic transitions involving the d-orbitals of the metal ion. For dinuclear copper(II) carboxylates like this compound, the UV-Vis spectrum is typically characterized by two main features:

Band I (d-d Transitions): A broad, low-intensity absorption band in the visible region, typically around 670-750 nm. This band is assigned to the d-d electronic transitions of the copper(II) ion, which has a d⁹ configuration. In a distorted square pyramidal or octahedral environment, several transitions are possible, which merge to form a single broad envelope. For instance, copper(II) oleate (B1233923) in toluene (B28343) shows a broad absorption band with a maximum (λₘₐₓ) at 675 nm, which is representative of the d→d transition of Cu(II). nih.gov Similarly, a study on copper(II) phenylcarboxylate complexes reported this band at around 710 nm. rsc.org

Band II (Charge Transfer): A higher intensity shoulder in the near-UV region, typically around 360-400 nm. This band is not present in monomeric copper(II) species and is considered a distinctive signature of the dinuclear paddle-wheel structure. It is attributed to a ligand-to-metal charge transfer (LMCT) transition. mdpi.com The presence of this band provides strong evidence for the preservation of the dimeric structure in solution.

The table below presents typical UV-Vis absorption data for analogous dinuclear copper(II) carboxylates.

| Compound / System | Band I (d-d) λₘₐₓ (nm) | Band II (Dinuclear Signature) λₘₐₓ (nm) | Solvent | Reference |

|---|---|---|---|---|

| Copper(II) Oleate | 675 | Not Reported | Toluene | nih.gov |

| [Cu₂(phenylpropanoate)₄(H₂O)₂] | ~710 | ~375 (Shoulder) | DMSO | rsc.org |

| [Cu₂(234-tmbz)₄(H₂O)₂]·H₂O | 706 | ~360 (Shoulder) | Solid (Diffuse Reflectance) | mdpi.com |

| Copper(II) Sesame Soap | 670-680 | Not Reported | - | openpharmaceuticalsciencesjournal.com |

Based on these data, the UV-Vis spectrum of this compound is expected to exhibit a broad absorption band centered around 670-710 nm and a shoulder band in the near-UV region, confirming its characteristic dinuclear structure.

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, it can be incorporated into chiral systems by using chiral co-ligands. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing unique insights into the stereochemistry of chiral copper complexes. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. wikipedia.org It is particularly well-suited for the characterization of copper(II) complexes, as the Cu²⁺ ion has a d⁹ electronic configuration with one unpaired electron, making it EPR-active. libretexts.org

Characterization of Copper(II) Spin States

The Cu(II) ion possesses an electron spin S = 1/2 and a nuclear spin I = 3/2. libretexts.org This combination gives rise to characteristic features in the EPR spectrum. The interaction between the electron spin and the nuclear spin, known as hyperfine coupling, splits the EPR signal into four lines (2I + 1 = 2(3/2) + 1 = 4) of roughly equal intensity. libretexts.org

In a randomly oriented sample, such as a powder or frozen solution, the spectrum is typically anisotropic, described by different g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) parallel and perpendicular to the principal axis of the molecule. ethz.ch For many copper(II) complexes, an axially elongated octahedral or square pyramidal geometry is observed, which typically results in g|| > g⊥ > 2.0023. acs.org The specific values of these parameters provide detailed information about the coordination geometry and the nature of the ligands bonded to the copper ion. acs.orgnih.gov

| Parameter | Description | Typical Information Derived |

|---|---|---|

| g-factor (g||, g⊥) | Measures the interaction of the electron spin with the external magnetic field. Anisotropy (g|| ≠ g⊥) reflects the molecular symmetry. | Provides insight into the electronic ground state and coordination geometry of the Cu(II) center. acs.org |

| Hyperfine Coupling (A||, A⊥) | Represents the magnetic interaction between the unpaired electron and the copper nucleus (I = 3/2). | Indicates the degree of delocalization of the unpaired electron onto the copper nucleus and reflects the covalency of the metal-ligand bonds. ethz.ch |

| Superhyperfine Coupling | Interaction of the electron spin with ligand nuclei (e.g., ¹⁴N) that have a nuclear spin. | Confirms the coordination of specific atoms, such as nitrogen, to the copper center and helps determine the number of coordinating ligands. libretexts.orgnih.gov |

Insights into Magnetic Coupling Phenomena

This compound, like many other copper(II) carboxylates, typically exists as a binuclear "paddlewheel" dimer. In this structure, the two Cu(II) centers are in close proximity, leading to magnetic exchange interactions between them. nih.gov EPR spectroscopy is a key tool for probing these interactions. researchgate.net

When two S = 1/2 copper ions are magnetically coupled, they can form a diamagnetic singlet state (S=0) and a paramagnetic triplet state (S=1). In systems with antiferromagnetic coupling, the singlet state is the ground state, and the EPR signal intensity decreases as the temperature is lowered because the thermally accessible triplet state becomes depopulated. ias.ac.in For strongly coupled antiferromagnetic dimers, an EPR signal may not be observable in the solid state at low temperatures. ias.ac.in

The EPR spectrum of the triplet state is more complex than that of an isolated Cu(II) ion. It is characterized by zero-field splitting (ZFS) parameters, D and E, which arise from the magnetic dipole-dipole interaction between the two copper ions. researchgate.net The D parameter provides information about the distance between the two metal ions. These spectra often show characteristic features, including seven-line hyperfine patterns due to the interaction of the S=1 electron spin with two I=3/2 copper nuclei. researchgate.net The magnitude of the magnetic interaction is quantified by the exchange parameter, J, which can be estimated from temperature-dependent EPR studies. lookchem.com

X-ray Based Characterization Techniques

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. rigaku.com By analyzing the pattern of scattered X-rays from a crystal, one can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise structural information for chemical compounds that can be grown as single crystals. Studies on this compound have confirmed its structure using this technique. researchgate.net

The analysis reveals that copper(II) heptanoate crystallizes as a dimeric molecule, consistent with other copper alkanoates. researchgate.net The structure is often described as a "paddlewheel" cage, where four heptanoate ligands bridge the two copper atoms. researchgate.net Each copper atom typically adopts a distorted square pyramidal geometry. nih.gov The base of the pyramid is formed by four oxygen atoms from the bridging carboxylate groups, and the apical position is occupied by the other copper atom, creating a Cu-Cu bond. In some adducts, a solvent or co-ligand molecule may occupy this axial position. nih.gov

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Structure | Binuclear paddlewheel dimer, [Cu₂(O₂CR)₄L₂]. | Confirms the dimeric nature responsible for magnetic coupling. |

| Coordination Geometry | Distorted square pyramidal around each Cu(II) ion. nih.gov | Influences the electronic properties and d-orbital splitting, consistent with EPR data. |

| Cu-Cu Distance | ~2.614 Å for this compound. researchgate.net | A key parameter for understanding the strength and nature of the magnetic exchange interaction. |

| Bridging Ligands | Four heptanoate anions bridge the two copper centers in a syn-syn conformation. | The carboxylate bridge is the primary pathway for antiferromagnetic superexchange. |

| Crystal Packing | The alignment of the alkyl chains influences intermolecular interactions and lattice parameters. researchgate.net | Determines the bulk properties of the material. |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the bulk purity and identifying the crystalline phases of materials. ias.ac.in For copper(II) carboxylates, PXRD patterns can verify the formation of the desired crystal structure and ensure the absence of starting materials or alternative phases.

The crystal structure of anhydrous copper(II) heptanoate, Cu₂(O₂CC₆H₁₃)₄, has been determined, revealing a dinuclear paddle-wheel type structure. researchgate.net In this arrangement, two copper(II) ions are bridged by four heptanoate ligands. Each copper atom is coordinated to four oxygen atoms from the carboxylate groups in a square planar geometry, with the fifth coordination site occupied by the other copper atom, resulting in a square-pyramidal geometry around each copper center. The copper-copper distance is approximately 2.618 Å. researchgate.net The hydrocarbon chains of the heptanoate ligands are oriented roughly along the c-axis of the unit cell. researchgate.net

A comparison of the experimental PXRD pattern of a synthesized bulk sample of this compound with a pattern simulated from its known single-crystal structure allows for the assessment of phase purity. Significant peaks in the experimental pattern should correspond to the diffraction planes of the established crystal lattice. For example, similar copper carboxylates like copper(II) hexanoate (B1226103) also form a dinuclear paddle-wheel structure, and their PXRD patterns are used to confirm this structural motif. researchgate.net Any deviation or presence of unexpected peaks would indicate impurities or the existence of different polymorphs.

Table 1: Crystallographic Data for Anhydrous Copper(II) Heptanoate

| Parameter | Value |

|---|---|

| Formula | Cu₂(C₇H₁₃O₂)₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.235 |

| b (Å) | 11.458 |

| c (Å) | 13.784 |

| β (°) | 91.54 |

| Cu-Cu distance (Å) | 2.618 |

Data sourced from single-crystal X-ray diffraction studies. researchgate.net

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. researchgate.net The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, in particular, is sensitive to the oxidation state and coordination geometry of the metal center. ias.ac.inresearchgate.net

For this compound, the Cu K-edge XANES spectrum is expected to exhibit features characteristic of a Cu(II) center in a square-pyramidal or distorted octahedral environment. ias.ac.inresearchgate.net A key feature in the XANES spectra of many Cu(II) compounds is a weak pre-edge peak corresponding to the formally dipole-forbidden 1s → 3d transition. ias.ac.inacs.org The intensity of this peak is correlated with the distortion from perfect centrosymmetry; a more distorted, less centrosymmetric environment leads to a more intense pre-edge feature. acs.org

Table 2: Typical Cu K-edge XANES Features for Cu(II) Carboxylates

| Feature | Approximate Energy (eV) | Assignment |

|---|---|---|

| Pre-edge Peak | 8977 - 8978 | 1s → 3d transition |

| Shoulder | 8985 - 8987 | 1s → 4s transition |

| Main Edge | ~8993 | 1s → continuum |

| White Line | 8996 - 8999 | 1s → 4p transition |

Energy values are general and can vary slightly based on the specific ligand environment. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-State NMR for Ligand Interactions and Dynamics

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of molecules in solution. However, its application to paramagnetic species like copper(II) complexes presents significant challenges. The unpaired electron of the Cu(II) ion (a d⁹ system) causes substantial broadening and large shifts (paramagnetic shifts) of the NMR signals of nearby nuclei, often rendering them undetectable. acs.orgresearchgate.net

The broadening effect is due to the efficient nuclear relaxation induced by the paramagnetic center, which is dependent on the electron-nucleus distance (proportional to 1/r⁶) and the electronic relaxation time (τs). acs.orgresearchgate.net For many mononuclear Cu(II) complexes, the electronic relaxation time is relatively long (~10⁻⁹ s), leading to extremely broad proton signals. acs.org

Despite these challenges, NMR can provide valuable information about ligand interactions and dynamics in specific cases. In weakly coupled binuclear copper(II) systems, the electronic relaxation time can be significantly shortened (to ~10⁻¹¹ s), resulting in unusually sharp, though still shifted, NMR signals. acs.org This allows for the assignment and structural analysis of the ligands coordinated to the copper centers.

For this compound, which exists as a dinuclear paddle-wheel complex in the solid state, its solution behavior would determine the feasibility of NMR analysis. If the dinuclear structure remains intact and exhibits favorable electronic relaxation properties, it might be possible to observe the paramagnetically shifted and broadened signals of the heptanoate ligand protons. The degree of shifting and broadening of the α- and β-methylene protons closest to the carboxylate group would provide qualitative information about the ligand's coordination to the paramagnetic Cu(II) center. Furthermore, ligand exchange dynamics, where coordinated heptanoate ligands exchange with free ligands in solution, could potentially be studied using techniques like line-shape analysis, if the signals are sufficiently resolved. nih.govnih.gov

Mass Spectrometry Techniques

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of a wide range of molecules, including metal complexes. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. researchgate.net

When analyzing copper(II) compounds like this compound, a notable phenomenon is the frequent in-source reduction of Cu(II) to Cu(I). researchgate.net Therefore, even when starting with a pure Cu(II) salt, the resulting mass spectrum often shows peaks corresponding to species containing Cu(I). This reduction can occur through gas-phase charge exchange with the matrix molecules or by free electron capture in the laser-induced plume. researchgate.net

For this compound, which has a dinuclear structure [Cu₂(C₇H₁₃O₂)₄], MALDI-TOF analysis would likely show fragments resulting from the loss of one or more heptanoate ligands. The observation of pseudomolecular ions, such as [Cu₂(O₂CR)₃]⁺ (where R = C₆H₁₃), would be indicative of the dimeric nature of the complex being preserved in the gas phase. nih.govbeilstein-journals.org Other observed species could include copper-cationized fragments of the fatty acid ligand. The choice of matrix is crucial, as it can influence the fragmentation patterns and the observed ions. nih.gov Studies on other fatty acid-copper complexes have shown that the copper ion can promote specific fragmentation patterns within the alkyl chain, which can be used for structural characterization. nih.govresearchgate.net

Table 4: Potential Ions in MALDI-TOF Mass Spectrum of this compound

| Ion Formula | Description |

|---|---|

| [Cu₂(C₆H₁₃COO)₃]⁺ | Pseudomolecular ion (loss of one ligand) |

| [Cu(C₆H₁₃COO)]⁺ | Mononuclear fragment |

| [Cu₂(C₆H₁₃COO)₄ + H]⁺ | Protonated parent molecule |

| [Cu₂(C₆H₁₃COO)₄ + Na]⁺ | Sodiated parent molecule (if sodium salts are present) |

| [C₇H₁₃O₂]⁻ | Deprotonated heptanoate ligand (in negative mode) |

The observed ions will likely contain Cu(I) due to in-source reduction.

Microscopic and Surface-Sensitive Techniques

The morphological and elemental characterization of this compound, particularly in the context of its formation as a surface film, has been investigated using several advanced microscopic and surface-sensitive techniques.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of materials. While detailed SEM studies focusing specifically on the morphology of isolated, pure this compound crystals are not extensively detailed in the available research, the technique has been instrumental in studies where this compound is formed as a protective layer. For instance, in corrosion studies, SEM coupled with energy-dispersive X-ray analysis is used to examine the surface of copper after being treated with corrosion inhibitors that form this compound films. researchgate.netresearchgate.net These analyses help visualize the effectiveness of the protective layer and observe the changes in the underlying metal's surface topography. researchgate.net Electron micrographs of coatings formed from this compound have been used to assess the nature of the film deposited on a metal's surface. core.ac.uk

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials. Currently, there is a lack of specific studies in the provided search results that employ TEM for the detailed structural analysis of this compound particles. However, patents related to the production of copper fine particles sometimes list this compound as a related compound, and TEM is a standard method for characterizing the resulting nanoparticles, observing features like particle diameter and lattice spacing. google.comgoogle.com

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. It is frequently used in conjunction with SEM to confirm the chemical composition of materials. issp.ac.ru In the context of this compound, EDS is primarily applied in corrosion science to analyze the elemental makeup of protective films formed on copper surfaces. researchgate.netepdf.pub The analysis can confirm the presence of copper, carbon, and oxygen, consistent with the formation of a this compound layer, thereby verifying the mechanism of corrosion inhibition. researchgate.net

Atomic Force Microscopy (AFM) and Electrochemical AFM (ECAFM) for Surface Film Analysis

Atomic Force Microscopy (AFM) and its electrochemical variant (ECAFM) have proven to be powerful tools for the in-situ investigation of surface films, providing nanoscale topographical information. mdpi.com ECAFM has been specifically used to study the formation of this compound layers on copper electrodes in aqueous solutions as part of corrosion inhibition research. researchgate.netresearchgate.netethernet.edu.et

Research has shown that the inhibition of copper corrosion by sodium heptanoate is due to the formation of a protective layer primarily composed of this compound. mdpi.comresearchgate.net In-situ ECAFM allows for the direct observation of this film's morphology as it forms under varying electrochemical conditions, without the need for ex-situ preparations that could damage the layer. researchgate.netresearchgate.net

Key findings from ECAFM studies indicate that under optimal conditions (pH 8 and a 0.08 M concentration of sodium heptanoate), a continuous and thin "metallic soap" film of this compound forms, which acts as an effective blocking barrier against corrosion. researchgate.netethernet.edu.et However, at non-optimal pH levels, such as 5.7 or 11, the resulting film is discontinuous and comprises crystals of this compound or copper oxides, offering poor protection. ethernet.edu.et AFM analysis also quantifies changes in surface roughness, demonstrating the protective effect of the film. For example, a polished copper surface with low initial roughness can become severely damaged and rough after immersion in an acidic medium, a process that the formation of a stable this compound layer prevents. researchgate.net

| Sample Condition | Observed Surface Characteristics | Typical Surface Roughness (z-height) | Reference |

|---|---|---|---|

| Polished Copper Surface (before immersion) | Regular surface with minor imperfections like polishing scratches. | ~361 nm | researchgate.net |

| Copper Surface after Immersion in 1M HCl (without inhibitor) | Badly damaged surface with cracks and striation-like corrosion products. | ~1.7 µm | researchgate.net |

| Copper Surface with Optimal this compound Film | Formation of a continuous, protective thin film. | Not specified, but prevents the significant increase in roughness seen in corrosive media. | researchgate.netethernet.edu.et |

Thermal Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is essential for determining the thermal stability and decomposition behavior of compounds.

While specific TGA data for copper(II) heptanoate is not extensively detailed in the reviewed literature, the thermal behavior of copper(II) alkanoates as a class has been a subject of study. researchgate.netresearchgate.net The decomposition pathway can be inferred from shorter and longer-chain analogues, such as copper(II) acetate and copper(II) caprate (decanoate).

The thermal decomposition of copper(II) acetate monohydrate in air, for example, proceeds in several steps: an initial dehydration, followed by the decomposition of the anhydrous salt into a mixture of copper and copper oxides (Cu, Cu₂O, CuO), and finally, the oxidation of the reduced species to copper(II) oxide (CuO) at higher temperatures. researchgate.net The thermal behavior of copper(II) caprate also shows a decomposition process where the final product is a copper oxide. researchgate.net Based on these related compounds, the thermal decomposition of copper(II) heptanoate in an air or oxygen atmosphere is expected to involve the loss of the heptanoate ligands followed by oxidation, ultimately yielding a solid residue of copper oxide.

| Compound | Decomposition Steps | Final Solid Residue (in air) | Reference |

|---|---|---|---|

| Copper(II) Acetate Monohydrate | 1. Dehydration 2. Decomposition of anhydrous salt to Cu, Cu₂O, CuO 3. Oxidation to CuO | CuO | researchgate.net |

| Copper(II) Caprate | Decomposition of the complex | Cu₂O | researchgate.net |

| Copper(II) Heptanoate (Inferred) | Decomposition of the salt with loss of organic ligands, followed by oxidation of intermediates. | Copper Oxide (CuO or Cu₂O) | Inference from researchgate.netresearchgate.net |

Theoretical and Computational Chemistry Applied to Copper Heptanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including copper heptanoate (B1214049). By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy.

DFT calculations are pivotal in determining the most stable geometric arrangement of atoms in copper heptanoate. For the common dinuclear paddle-wheel structure of copper(II) carboxylates, geometry optimization typically reveals a distorted square pyramidal or octahedral coordination around each copper(II) ion. nih.govmdpi.com The equatorial positions are occupied by four oxygen atoms from the bridging heptanoate ligands, while the axial positions can be occupied by solvent molecules or other coordinating species. mdpi.com

The electronic structure of this compound, as elucidated by DFT, is characterized by the molecular orbitals that dictate its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In many copper(II) complexes, the singly occupied molecular orbital (SOMO) has significant dx²-y² character, which influences the complex's geometry and reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for a Model Dinuclear Copper(II) Carboxylate Complex

| Parameter | Typical Calculated Value (Å) |

|---|---|

| Cu-Cu distance | 2.60 - 2.65 |

| Cu-O (equatorial) | 1.95 - 2.00 |

| Cu-O (axial) | 2.15 - 2.25 |

Note: These values are representative of dinuclear copper(II) carboxylates and serve as an estimation for this compound.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical vibrational spectra (FTIR and Raman) can be calculated to aid in the assignment of experimental bands. For copper carboxylates, the symmetric and asymmetric stretching vibrations of the COO- group are of particular diagnostic value. nih.govnih.gov The calculated difference between these frequencies (Δν) can help determine the coordination mode of the carboxylate ligand (monodentate, bidentate, or bridging). nih.govmdpi.com Additionally, the vibrational modes corresponding to the Cu-O bonds can be predicted. nih.gov

EPR Parameters: Electron Paramagnetic Resonance (EPR) spectroscopy is highly sensitive to the electronic environment of the paramagnetic Cu(II) center. nih.gov DFT methods, particularly double-hybrid functionals, have shown good accuracy in predicting the g-tensor and hyperfine coupling constants (A-tensor) for copper(II) complexes. mdpi.com These parameters are sensitive to the geometry of the coordination sphere and the nature of the coordinating ligands. mdpi.comacs.org For a dinuclear complex, the magnetic coupling between the two copper centers can also be investigated computationally.

Table 2: Representative Calculated Spectroscopic Data for Copper(II) Carboxylate Systems

| Spectroscopic Parameter | Predicted Value Range |

|---|---|

| νas(COO-) (cm-1) | 1580 - 1650 |

| νs(COO-) (cm-1) | 1400 - 1450 |

| gz (g-tensor component) | 2.30 - 2.40 |

| Az (Hyperfine coupling) | 120 - 150 x 10-4 cm-1 |

Note: These are typical ranges observed for similar copper(II) carboxylate complexes.

This compound, like other copper carboxylates, can function as a catalyst in various organic reactions. acs.org DFT is instrumental in mapping out the potential energy surfaces of these reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energy barriers. beilstein-journals.org This provides a detailed, step-by-step understanding of the catalytic cycle. For instance, in decarboxylative cross-coupling reactions, DFT studies on related copper carboxylate systems have shown that both the decarboxylation and transmetalation steps can have comparable energy barriers, a finding that challenges previous assumptions and guides the design of more efficient catalysts. acs.org Similarly, in oxidation reactions, DFT can help elucidate the role of the copper center in activating substrates and facilitating bond-forming or bond-breaking processes.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of this compound.

MD simulations can model the dynamic behavior of the entire this compound complex, including the coordination sphere around the copper ions. In solution, this includes the exchange of solvent molecules in the axial positions and fluctuations in the Cu-O bond lengths and angles. These simulations provide insights into the stability of the complex in different solvent environments and the lability of the ligands. In the solid state, MD simulations can be used to study phase transitions and the collective motions of the molecules in the crystal lattice. mdpi.comresearchgate.net

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

The study of complex chemical systems, such as this compound in solution or embedded in a larger molecular assembly, presents significant computational challenges. Quantum mechanical (QM) methods provide high accuracy in describing electronic structures and reactions but are computationally expensive and thus limited to relatively small systems. researchgate.net Conversely, molecular mechanics (MM) methods are computationally efficient for large systems but cannot describe electronic changes like bond formation or breaking. researchgate.net The hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approach was developed to bridge this gap by combining the strengths of both methodologies. lsbu.ac.uk

The fundamental principle of QM/MM is to partition a large molecular system into two regions. lsbu.ac.uk A small, chemically active region, such as the copper center and its immediate coordinating heptanoate ligands, is treated with a high-level QM method. The remainder of the system, which may include the hydrocarbon tails of the ligands, solvent molecules, or a protein environment, is described using a less computationally demanding MM force field. lsbu.ac.uk This partitioning allows for an accurate quantum-chemical description of the region of interest while efficiently accounting for the steric and electrostatic influence of the surrounding environment. lsbu.ac.uk

The interaction between the QM and MM regions is a critical aspect of the methodology. Various embedding schemes exist, including mechanical, electrostatic, and polarized embedding, which account for the influence of the MM part on the QM region to different degrees of sophistication. arxiv.org For instance, in electrostatic embedding, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. youtube.com The development of universal and automated QM/MM models aims to make these powerful techniques more accessible and transferable to new applications without requiring extensive manual setup. arxiv.org

While specific QM/MM studies focusing solely on this compound are not prominent in the literature, the approach is widely applied to simulate complex copper-containing systems, such as metalloproteins. researchgate.net For example, QM/MM simulations have been used to study electron transfer processes in copper proteins, calculating properties like reorganization energy, where contributions from the copper sites, the protein, and the solvent are delineated. researchgate.net The accuracy of QM/MM in reproducing geometries and energies makes it a viable alternative to more time-consuming full QM calculations for large molecules. researchgate.net

Computational Studies of Magnetic Properties and Exchange Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the magnetic properties of materials containing paramagnetic centers like copper(II). royalholloway.ac.uk For this compound, which exists as a paddle-wheel dimer [Cu₂(O₂CR)₄L₂], the primary magnetic feature is the exchange interaction between the two copper(II) ions within the dimeric unit. This interaction, mediated by the bridging carboxylate groups, determines whether the compound exhibits antiferromagnetic (spins paired, lower magnetic moment) or ferromagnetic (spins aligned, higher magnetic moment) behavior.

The sign and magnitude of the magnetic exchange coupling constant, J, quantifies this interaction. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling. DFT calculations, particularly using the "broken-symmetry" approach, are extensively employed to predict the value of J. This method involves calculating the energies of the high-spin (ferromagnetic) state and a spin-contaminated low-spin (broken-symmetry) state, with the energy difference being related to the J value.

Studies on various dinuclear copper(II) complexes have demonstrated a strong correlation between structural parameters and the nature of the magnetic coupling. For instance, in hydroxido-bridged Cu(II) dimers, the Cu-O-Cu bridging angle is a critical determinant of the exchange interaction. mdpi.com As this angle increases, the coupling typically transitions from ferromagnetic to antiferromagnetic. mdpi.com A similar relationship exists for carboxylate-bridged systems like this compound, where the geometry of the Cu-(O-C-O)-Cu superexchange pathway influences the magnetic properties.

First-principles calculations can also provide detailed insight into the electronic structure, such as spin density distributions, which show how the unpaired electron density is distributed across the molecule. mdpi.com For copper(II) systems, the spin density is primarily localized on the copper atoms, confirming their role as the magnetic centers. mdpi.com While specific DFT studies on this compound are limited, the established methodologies applied to other copper(II) carboxylates and oxides provide a robust framework for predicting and understanding its magnetic behavior. nih.govresearchgate.net These computational approaches allow for the systematic investigation of how chemical modifications (e.g., changing the alkyl chain length of the carboxylate) or external pressures could tune the magnetic properties of the material. researchgate.net

Data Tables

Table 1: Calculated Magnetic Coupling Constants (J) and Bridging Angles for Selected Hydroxido-Bridged Dinuclear Cu(II) Complexes. This table illustrates the typical correlation between geometric structure and magnetic properties calculated using DFT for systems analogous to copper carboxylate dimers.

| Complex Type | Cu-O-Cu Angle (°) | Calculated J (cm⁻¹) | Magnetic Behavior |

| [Cu(L)(X)(μ-OH)]₂ | 98.7 | +13.5 | Ferromagnetic |

| [Cu(L)(X)(μ-OH)]₂ | 100.1 | -1.5 | Weak Antiferromagnetic |

| [Cu(L)(μ-OH)]₂X₂ | 102.5 | -15.2 | Antiferromagnetic |

| [Cu(L)(μ-OH)]₂X₂ | 104.2 | -40.8 | Antiferromagnetic |

| Data derived from magneto-structural analysis of various hydroxido-bridged Cu(II) complexes. The specific ligands (L) and counter-ions (X) vary between complexes. Source: mdpi.com |

Catalytic Applications and Mechanistic Investigations of Copper Heptanoate

Homogeneous Catalysis Mediated by Copper Heptanoate (B1214049) Complexes

Copper heptanoate complexes serve as catalysts in a range of chemical reactions, facilitating the construction of complex organic molecules. The lipophilic nature of the heptanoate chain can enhance the catalyst's solubility in organic solvents, which is advantageous for many homogeneous catalytic processes.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. While copper catalysts are widely used for such transformations, specific studies detailing the use of this compound are limited.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a powerful tool for the synthesis of 1,2,3-triazoles. nih.gov The catalytic cycle of this reaction involves the formation of a copper(I) acetylide intermediate. Research has shown that various copper(I) carboxylates can serve as effective catalysts for the CuAAC reaction. acs.org For instance, copper(I) acetate (B1210297) has been demonstrated to be a highly efficient catalyst. acs.org While direct studies on copper(I) heptanoate are not specified, its structural similarity to other active copper carboxylates suggests its potential applicability in this reaction. The carboxylate ligand can play a role in stabilizing the catalytically active copper(I) species.

Table 1: Examples of Copper(I) Carboxylates in Azide-Alkyne Cycloaddition This table is illustrative of the catalytic activity of copper carboxylates in general, as specific data for this compound was not found.

| Copper(I) Carboxylate Catalyst | Reactants | Product | Yield (%) | Reference |

| Copper(I) acetate | Phenylacetylene, Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 98 | acs.org |

| Copper(I) benzoate (B1203000) | Phenylacetylene, Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 95 | acs.org |

Copper-catalyzed allylic functionalization reactions are valuable methods for the formation of C-C bonds at the allylic position of an olefin. These reactions can proceed through various mechanisms, often involving the formation of a π-allyl copper intermediate. While a broad range of copper salts and complexes are utilized for these transformations, specific research employing this compound as the catalyst for allylic alkynylation is not extensively documented. However, related research on copper-catalyzed oxidative dehydrogenative carboxylation of unactivated alkanes to form allylic esters points to the involvement of copper carboxylate intermediates. nih.govberkeley.edu In these reactions, a copper(II) carboxylate is believed to be the resting state of the catalyst. nih.govberkeley.edu This suggests that this compound could potentially serve as a precursor to the active catalytic species in similar allylic functionalization reactions.

The formation of bonds between carbon and heteroatoms such as nitrogen is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Direct C-H functionalization is an atom-economical approach to introduce new functional groups into organic molecules. Copper catalysts have been shown to be effective in mediating C-H amidation and cyanation reactions.

In the context of C-H amidation , various copper catalysts, including copper(II) acetylacetonate (Cu(acac)₂), a copper β-diketonate complex with carboxylate-like coordination, have been successfully employed. beilstein-journals.org These reactions often proceed via a radical mechanism or through the formation of a copper-nitrenoid intermediate. While specific studies on this compound are scarce, the general efficacy of copper carboxylate-type complexes in these transformations suggests that this compound could potentially act as a catalyst.

Regarding C-H cyanation , copper-based systems are also known to catalyze the direct introduction of a cyano group into C-H bonds. These reactions are valuable for the synthesis of nitriles, which are versatile synthetic intermediates. However, the scientific literature reviewed does not provide specific examples of this compound being used as a catalyst for C-H cyanation reactions.

Carbon-Heteroatom (C-X) Bond Formation Reactions

Asymmetric Esterification Reactions

While copper complexes are known to catalyze various asymmetric reactions, including esterifications, specific literature detailing the use of this compound in asymmetric esterification is not extensively documented. However, the principles of copper-catalyzed asymmetric synthesis suggest its potential. Typically, a copper(II) source like this compound would be combined with a chiral ligand. This in situ formation of a chiral copper complex is the active catalyst that facilitates the enantioselective transformation. In such a system, the heptanoate anions would act as counter-ions or labile ligands, being displaced by the chiral ligand and the reactants. Mechanistic studies on related copper-catalyzed asymmetric esterifications have revealed that a linear relationship often exists between the enantiomeric excess (ee) of the active chiral metal complex and the final product researchgate.net. This indicates that the stereochemical outcome is determined by the specific geometry and electronic properties of the chiral copper catalyst in its active state.

Asymmetric Catalysis and Enantioselective Transformations

Copper catalysis is a cornerstone of modern asymmetric synthesis, providing access to chiral molecules with high stereocontrol. This compound can serve as a reliable precatalyst for a variety of enantioselective transformations beyond esterification. The combination of a copper salt with a diverse array of chiral ligands—such as bisoxazolines, phosphoramidites, and N-heterocyclic carbenes—generates catalysts capable of promoting reactions with high efficiency and enantioselectivity mdpi.com.

Key enantioselective transformations enabled by chiral copper catalysts include:

Conjugate Additions: The asymmetric conjugate addition of organometallic reagents (e.g., organozincs) to α,β-unsaturated compounds is a powerful method for forming carbon-carbon bonds stereoselectively nih.govresearchgate.net.

Alkylations: Copper(I)-catalyzed asymmetric alkylation of pronucleophiles like α-imino-esters provides a direct route to chiral α-amino acid derivatives nih.govdntb.gov.ua.

Domino Reactions: Enantioselective domino or cascade reactions, initiated by a copper-catalyzed step, allow for the rapid construction of complex polycyclic molecules from simple precursors mdpi.com.

Aminooxygenation and Dioxygenation: Chiral copper complexes catalyze the aerobic aminooxygenation and dioxygenation of alkenes, yielding valuable chiral 2-formyl saturated heterocycles nih.gov.

In these reactions, the copper center, coordinated by the chiral ligand, activates the substrate and controls the facial selectivity of the attack by the nucleophile, thereby dictating the stereochemistry of the product nih.gov. The specific copper precursor, such as this compound, influences catalyst formation and stability but the core catalytic activity and stereocontrol originate from the chiral ligand-copper complex.

Heterogeneous Catalysis with this compound Precursors

Supported Copper Catalysts for Organic Transformations

This compound is an effective precursor for the synthesis of heterogeneous catalysts, where active copper species are dispersed on a high-surface-area support. The preparation typically involves impregnating a support material (e.g., silica, alumina, titania) with a solution of the copper precursor, followed by calcination and reduction steps. The choice of precursor anion, such as heptanoate, can influence the dispersion and final properties of the active copper nanoparticles on the support conicet.gov.ar. Copper carboxylates, in general, are used to produce copper or copper oxide materials through various deposition methods nih.gov.

These supported copper catalysts are crucial in numerous industrial processes. For instance, catalysts derived from copper phyllosilicates, which can be synthesized using copper salt precursors, are highly active in the hydrogenation of carbonyl compounds mdpi.comresearchgate.net. The interaction between the copper particles and the support material is critical, affecting not only the activity and selectivity but also the stability and resistance to deactivation of the catalyst researchgate.net.

Hydrogenation Reactions (e.g., Fatty Acid Esters, Furfural, Levulinic Acid)

Supported copper catalysts, often prepared from precursors like this compound, are widely used for the hydrogenation of biomass-derived platform molecules and fatty acid esters. These catalysts are favored due to their high selectivity and lower cost compared to precious metals.